5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
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Overview
Description
5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Mechanism of Action
Target of Action
The primary target of STL079827 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
STL079827 interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by STL079827 affects the cell cycle, causing cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The compound also exhibits anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
These studies help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of STL079827’s action is the significant inhibition of cell growth, particularly in tumor cells . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide can yield the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more environmentally friendly oxidizing agents to ensure efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, manganese dioxide.
Reducing Agents: Sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has several scientific research applications:
Neuroprotection: The compound has shown promising neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Anti-inflammatory: It exhibits anti-inflammatory effects by inhibiting the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells.
Anticancer: The compound has been investigated for its potential anticancer properties, particularly as a CDK2 inhibitor.
Antimicrobial: It has demonstrated antimicrobial activity against various pathogens.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and similar structural features.
Uniqueness
5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is unique due to its combined neuroprotective and anti-inflammatory properties, making it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
2-anilino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-7-10(18)17-12(13-8)15-11(16-17)14-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHGAYVTIJSJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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